2-(cyclopropylMethoxy)-2-Methylpropanoic acid
CAS No.: 1250535-65-9
Cat. No.: VC3095064
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1250535-65-9 |
|---|---|
| Molecular Formula | C8H14O3 |
| Molecular Weight | 158.19 g/mol |
| IUPAC Name | 2-(cyclopropylmethoxy)-2-methylpropanoic acid |
| Standard InChI | InChI=1S/C8H14O3/c1-8(2,7(9)10)11-5-6-3-4-6/h6H,3-5H2,1-2H3,(H,9,10) |
| Standard InChI Key | MFTZSHWUFMFHKZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C(=O)O)OCC1CC1 |
| Canonical SMILES | CC(C)(C(=O)O)OCC1CC1 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure and Formula
2-(cyclopropylMethoxy)-2-Methylpropanoic acid features a propanoic acid backbone with two key substituents at the alpha carbon (C-2 position): a methyl group and a cyclopropylmethoxy group. The molecular formula is C8H14O3, with a calculated molecular weight of approximately 158.20 g/mol. The structure contains a carboxylic acid functional group, a quaternary carbon center at the C-2 position, and a cyclopropyl ring connected via a methylene bridge to an oxygen atom.
The structural representation can be described as follows:
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A propanoic acid (C3) backbone
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A quaternary carbon at position 2
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A methyl group at position 2
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A cyclopropylmethoxy group (cyclopropane ring with a -CH2-O- linker) at position 2
Physical Properties
Based on structural analysis and comparison with similar carboxylic acids containing cyclopropyl groups, the following physical properties can be predicted:
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Physical State | White crystalline solid or colorless liquid | Typical for mid-chain carboxylic acids |
| Melting Point | 40-70°C | Based on similar alpha-substituted propanoic acids |
| Boiling Point | 220-250°C | Estimated from similar molecular weight carboxylic acids |
| Solubility | Moderate in water; High in organic solvents | Typical for carboxylic acids with lipophilic groups |
| Log P | 1.5-2.0 | Estimated based on structural features |
| pKa | 4.2-4.8 | Typical range for alpha,alpha-disubstituted propanoic acids |
The presence of the cyclopropyl ring likely contributes to the compound's lipophilicity while the carboxylic acid group provides hydrogen bonding capability and water solubility.
Chemical Reactivity
The chemical reactivity of 2-(cyclopropylMethoxy)-2-Methylpropanoic acid would be influenced by several structural features:
The carboxylic acid group would exhibit typical reactivity patterns including:
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Esterification with alcohols
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Amide formation with amines
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Salt formation with bases
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Reduction to alcohols
The cyclopropyl ring, known for its strain energy and unique reactivity, may influence the compound's stability and participation in certain reactions. Cyclopropyl groups can undergo ring-opening reactions under specific conditions, which could provide additional reaction pathways for this compound.
Synthesis Pathways and Preparation Methods
Comparison with Similar Compounds
Drawing comparisons with 3-cyclopropyl-2-methylpropanoic acid (from the research materials) provides insight into potential synthetic challenges:
| Feature | 2-(cyclopropylMethoxy)-2-Methylpropanoic acid | 3-Cyclopropyl-2-methylpropanoic acid |
|---|---|---|
| Functional Groups | Ether linkage and carboxylic acid | Carboxylic acid only |
| Carbon Skeleton | Branched at C-2 with quaternary center | Linear with branching at C-2 |
| Synthetic Complexity | Higher - requires selective alkylation | Lower - direct alkylation/addition possible |
| Potential Side Reactions | Competing O- vs. C-alkylation | Fewer competing pathways |
The synthesis methods reported for 2-(4-bromophenyl)-2-methylpropanoic acid in the patent literature could provide insights into general approaches for preparing alpha,alpha-disubstituted propanoic acids, though modifications would be necessary for the cyclopropylmethoxy substituent .
Applications and Significance
Related Compounds and Their Applications
Structurally related compounds provide context for possible applications:
3-Cyclopropyl-2-methylpropanoic acid (CID 20260989) shares the cyclopropyl moiety but differs in substitution pattern. Such compounds have been studied for their potential biological activities .
2-(4-Bromophenyl)-2-methylpropanoic acid has been utilized as an intermediate in pharmaceutical synthesis, specifically in the preparation of fexofenadine, an antihistamine medication . This suggests that alpha,alpha-disubstituted propanoic acids, like 2-(cyclopropylMethoxy)-2-Methylpropanoic acid, may serve as valuable intermediates in pharmaceutical synthesis.
Analytical Methods and Characterization
Spectroscopic Analysis
For proper identification and characterization of 2-(cyclopropylMethoxy)-2-Methylpropanoic acid, the following spectroscopic techniques would be valuable:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for:
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Cyclopropyl protons (typically 0.0-0.8 ppm)
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Methoxy CH₂ protons (3.5-4.5 ppm)
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Methyl group protons (1.2-1.5 ppm)
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Carboxylic acid proton (10-13 ppm, broad)
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¹³C NMR would display signals for all carbon atoms, with the quaternary carbon at C-2 having a distinctive chemical shift
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Infrared (IR) Spectroscopy:
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Strong C=O stretching band around 1700-1730 cm⁻¹
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O-H stretching of the carboxylic acid (broad, 2500-3300 cm⁻¹)
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C-O stretching bands around 1200-1300 cm⁻¹
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Mass Spectrometry:
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Molecular ion peak at m/z 158
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Fragmentation pattern likely showing loss of the cyclopropylmethoxy group
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Potential for McLafferty rearrangement common to carboxylic acids
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Chromatographic Methods
For purification and analysis, the following chromatographic approaches would be suitable:
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase C18 column
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Mobile phase: acetonitrile/water with 0.1% formic acid
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UV detection at 210-220 nm
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Gas Chromatography (GC):
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Derivatization to methyl ester may be necessary for improved volatility
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Non-polar column (e.g., DB-5)
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Temperature program: 70°C initial, ramp to 250°C
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Thin-Layer Chromatography (TLC):
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Silica gel plates
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Mobile phase: hexane/ethyl acetate (7:3) with 1% acetic acid
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Visualization with p-anisaldehyde or phosphomolybdic acid stain
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Future Research Directions
Knowledge Gaps
Several knowledge gaps exist regarding 2-(cyclopropylMethoxy)-2-Methylpropanoic acid:
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Experimental confirmation of predicted physical properties
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Optimized synthetic methodologies with yield and purity assessments
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Stability studies, particularly regarding the potential reactivity of the cyclopropyl ring
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Evaluation of biological activities, if any
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Assessment of potential applications in materials science or as synthetic intermediates
Promising Research Avenues
Future research could explore:
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Development of efficient, scalable synthetic routes
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Investigation of stereochemical aspects if chiral derivatives are considered
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Structure-activity relationship studies if biological activity is discovered
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Exploration as a building block for more complex molecules
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Assessment of reactivity under various conditions, particularly focusing on the cyclopropyl ring's behavior
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